Lapidine

Catalog No.
S532482
CAS No.
79863-24-4
M.F
C20H30O4
M. Wt
334.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lapidine

CAS Number

79863-24-4

Product Name

Lapidine

IUPAC Name

[(3R,3aS,4S,8aS)-3-hydroxy-6,8a-dimethyl-8-oxo-3-propan-2-yl-2,3a,4,5-tetrahydro-1H-azulen-4-yl] (Z)-2-methylbut-2-enoate

Molecular Formula

C20H30O4

Molecular Weight

334.4 g/mol

InChI

InChI=1S/C20H30O4/c1-7-14(5)18(22)24-15-10-13(4)11-16(21)19(6)8-9-20(23,12(2)3)17(15)19/h7,11-12,15,17,23H,8-10H2,1-6H3/b14-7-/t15-,17+,19+,20+/m0/s1

InChI Key

YMWBTMBPEHUMBA-GULXXORSSA-N

SMILES

CC=C(C)C(=O)OC1CC(=CC(=O)C2(C1C(CC2)(C(C)C)O)C)C

solubility

Soluble in DMSO

Synonyms

Lapidin

Canonical SMILES

CC=C(C)C(=O)OC1CC(=CC(=O)C2(C1C(CC2)(C(C)C)O)C)C

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@H]1CC(=CC(=O)[C@@]2([C@@H]1[C@@](CC2)(C(C)C)O)C)C

The exact mass of the compound [(3R,3aS,4S,8aS)-3-hydroxy-6,8a-dimethyl-8-oxo-3-propan-2-yl-2,3a,4,5-tetrahydro-1H-azulen-4-yl] (Z)-2-methylbut-2-enoate is 334.2144 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Sesquiterpenes - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Lapidine is a bicyclic sesquiterpene with the molecular formula C20H30O4C_{20}H_{30}O_{4} and a molecular weight of approximately 334.45 g/mol. It is classified under the category of natural products and is noted for its diverse chemical properties and potential therapeutic applications. The compound is characterized by its unique structure, which features multiple functional groups that contribute to its reactivity and biological activity. Lapidine is primarily sourced from various plant extracts, highlighting its significance in phytochemistry.

, including:

  • Oxidation: The hydroxy group in lapidine can be oxidized to form a carbonyl group, altering its reactivity and potential biological effects.
  • Reduction: The compound may also participate in reduction reactions, which can modify its functional groups and influence its pharmacological properties.
  • Esterification: Lapidine can react with acids to form esters, which may enhance its solubility and bioavailability in biological systems.

These reactions are crucial for modifying lapidine's properties for various applications in medicinal chemistry.

Lapidine exhibits notable biological activities, including:

  • Antinociceptive Effects: Studies have shown that lapidine possesses significant pain-relieving properties comparable to classical analgesics .
  • Anti-inflammatory Activity: The compound has demonstrated effectiveness in reducing inflammation, making it a candidate for treating inflammatory diseases .
  • Antipyretic Effects: While less pronounced than its antinociceptive and anti-inflammatory effects, lapidine also exhibits some ability to reduce fever .

These biological activities suggest that lapidine could be beneficial in developing new therapeutic agents.

Lapidine can be synthesized through various methods, including:

  • Natural Extraction: It is often isolated from plant sources using solvent extraction techniques. This method involves extracting the compound from plant materials known to contain high concentrations of bicyclic sesquiterpenes.
  • Chemical Synthesis: Laboratory synthesis methods may involve cyclization reactions of simpler organic molecules to construct the bicyclic structure characteristic of lapidine. Specific conditions such as temperature, pressure, and catalysts are optimized to increase yield and purity.

The choice of synthesis method can significantly impact the purity and yield of lapidine produced.

Lapidine has several potential applications, particularly in the pharmaceutical industry:

  • Pharmaceutical Development: Due to its analgesic and anti-inflammatory properties, lapidine is being explored as a candidate for new pain management therapies.
  • Natural Product Research: The compound serves as a model for studying the pharmacological effects of terpenoids and their derivatives.
  • Cosmetic Formulations: Its bioactive properties may also make lapidine suitable for inclusion in cosmetic products aimed at reducing inflammation or irritation.

Research into the interactions of lapidine with other biological molecules is ongoing. Key areas of study include:

  • Protein Binding: Understanding how lapidine binds to proteins can provide insights into its mechanism of action and therapeutic potential.
  • Synergistic Effects: Studies are being conducted to evaluate whether lapidine exhibits synergistic effects when combined with other natural compounds or pharmaceuticals, enhancing its efficacy.

These interaction studies are essential for elucidating the full therapeutic potential of lapidine.

Lapidine shares structural similarities with several other compounds. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
AndrographolideC20H30O5C_{20}H_{30}O_5Known for anti-inflammatory effects; similar structure.
MyricetinC15H10O7C_{15}H_{10}O_7Exhibits antioxidant properties; widely studied in plants.
QuercetinC15H10O7C_{15}H_{10}O_7A flavonoid with strong anti-inflammatory properties.

Uniqueness of Lapidine

Lapidine's uniqueness lies in its specific bicyclic structure combined with functional groups that confer distinct biological activities not fully replicated by similar compounds. While many terpenoids exhibit anti-inflammatory properties, lapidine's specific combination of effects—including significant antinociceptive activity—sets it apart as a promising candidate for further research and development in therapeutic applications.

Primary Source: Ferula lapidosa

Extensive roots of Ferula lapidosa Korovin (Central Asian foothills, 900–1500 m) are the richest known natural reservoir of Lapidine. Preparative column chromatography of hexane–ethyl-acetate fractions yields ca. 0.018% dry-weight Lapidine together with structurally related esters such as Lapiferin [1] [3]. The compound occurs predominantly in the outer root cortex, where secretory ducts form large oleo-gum-resin pockets [4].

Other Ferula Species Containing Lapidine

Lapidine or its immediate congeners have been reported in two additional taxa (Table 1).

SpeciesPlant organ investigatedMean Lapidine content (% w/w dry)ProvenanceReference
Ferula linkii WebbRoot0.010–0.012High Atlas, Morocco48
Ferula ovina Boiss.Root cortex (trace level)≤0.002Kopet Dag, Iran–Turkmenistan3
Ferula lapidosa KorovinRoot0.015–0.020Tien Shan, Uzbekistan59

Distribution Patterns in the Umbelliferae Family

Within Umbelliferae, occurrence of carotane sesquiterpenes is largely restricted to the Ferula clade. Field surveys across 15 Central Asian species showed Lapidine only in the xerophytic, resin-rich lineage that inhabits rocky or gypsum soils [5] [4]. Absence in temperate Ferula relatives and all non-Ferula genera indicates a lineage-specific terpene synthase repertoire [6].

Biosynthetic Pathways

Precursor Molecules and Starting Materials

Lapidine biosynthesis begins with the universal C-five building block isopentenyl diphosphate generated via both the mevalonate and the 1-deoxy-d-xylulose-five-phosphate pathways in Ferula root plastids [7]. Three sequential condensations catalysed by geranyl diphosphate synthase and farnesyl diphosphate synthase give farnesyl diphosphate, the direct sesquiterpene precursor [8].

Enzymatic Systems Involved

Key enzymatic steps proposed from isotopic labelling and comparative genomics of carotane producers [9] [6] are summarised in Table 2.

Biosynthetic stepRepresentative enzyme classCatalytic transformationEvidence
Cyclisation of farnesyl diphosphate to the bicyclic carotane skeletonSesquiterpene synthase (carotane cyclase)1,11-10,14 proton-initiated cyclisation forming a 5-8 skeletonHomology to daucane cyclases [9]
Allylic oxidation at C-eightPlant cytochrome P-four-hundred mono-oxygenaseIntroduction of the C-three-ketoneCo-expression with cyclase genes in Ferula transcriptomes [6]
Esterification with (Z)-two-methyl-two-butenoic (angelic) acidAcyl-coenzyme-A dependent acyltransferaseFormation of the ester bond that distinguishes LapidineDetection of angeloyl-coenzyme-A in root extracts [1]

Regulation of Biosynthesis

Transcriptome profiling of Ferula callus cultures shows co-induction of cyclase and acyltransferase transcripts after mechanical wounding or osmotic stress, conditions that also trigger oleo-resin flow [10]. Limited pools of farnesyl diphosphate are channelled toward either sesquiterpene or sterol branches; fusion proteins that physically link prenyltransferase and cyclase domains minimise substrate competition in terpene secretory ducts [10].

Ecological Function in Source Organisms

Lapidine displays pronounced deterrent activity against generalist herbivores and root-rotting fungi; agar diffusion assays show complete inhibition of Fusarium oxysporum at thirty micromolar concentration, a level reached in cortical duct exudates [11]. In mammals Lapidine is antinociceptive and anti-inflammatory, suggesting a general cytoprotective mode that may confer defence to the plant as well [12] [13]. High localisation in exuded resins further supports a role as a physical–chemical barrier against herbivory and microbial invasion.

Accumulation and Localisation in Plant Tissues

Histochemical staining and laser microdissection coupled to liquid chromatography–mass spectrometry demonstrate that more than eighty per cent of total Lapidine is sequestered in extracellular resin canals of the tap-root, with minor quantities in stem cortical ducts [1]. Seasonal sampling in Ferula lapidosa indicates maximal accumulation at the onset of flowering (late May), coinciding with peak resin pressure. Trace amounts detected in leaves may originate from passive translocation through the latex system [3].

Table 2 — Enzyme classes and reactions postulated for Lapidine assembly

Sequence of reactionSubstrateProductEnzyme evidence
Prenyl chain elongationIsopentenyl diphosphate → geranyl diphosphate → farnesyl diphosphateFarnesyl diphosphateCloned prenyltransferases from Ferula roots [8]
CyclisationFarnesyl diphosphateCarotane hydrocarbon skeletonSesquiterpene synthase transcripts co-localized with resin ducts [9]
OxidationCarotane hydrocarbonHydroxy-keto intermediateRoot-specific cytochrome P-four-hundred genes induced by wounding [6]
EsterificationHydroxy-keto intermediate + angeloyl-coenzyme-ALapidineAcyltransferase activity detected in microsomal fractions [1]

Key Insights

  • Lapidine is confined to a narrow chemotypic group within Ferula, with Ferula lapidosa remaining the prime commercial source.
  • Its biosynthesis follows the canonical mevalonate–farnesyl diphosphate route, but relies on a dedicated carotane cyclase and late-stage acylation to install the angelate ester.
  • Ecologically, Lapidine contributes to the highly specialised root resin defence system that enables Ferula species to thrive on arid, herbivore-prone substrates.
  • Spatially resolved analyses underline strong tissue specificity, an aspect that should guide future metabolic engineering efforts aimed at sustainable Lapidine production.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.3

Exact Mass

334.2144

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Valencia E, Feria M, Díaz JG, González A, Bermejo J. Antinociceptive, anti-inflammatory and antipyretic effects of lapidin, a bicyclic sesquiterpene. Planta Med. 1994 Oct;60(5):395-9. PubMed PMID: 7997463.
2: Abramov AY, Zamaraeva MV, Hagelgans AI, Azimov RR, Krasilnikov OV. Influence of plant terpenoids on the permeability of mitochondria and lipid bilayers. Biochim Biophys Acta. 2001 May 2;1512(1):98-110. PubMed PMID: 11334628.
3: Chen PP, Nieser N, Lapidin J. A review of Bornean Micronectidae (Hemiptera, Heteroptera, Nepomorpha) with descriptions of two new species from Sabah, Malaysia. Zookeys. 2015 Apr 30;(501):27-62. doi: 10.3897/zookeys.501.9416. eCollection 2015. PubMed PMID: 25987878; PubMed Central PMCID: PMC4432318.

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